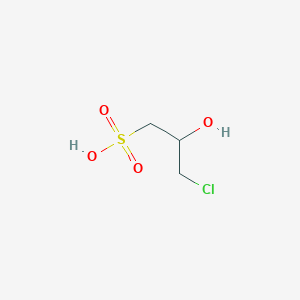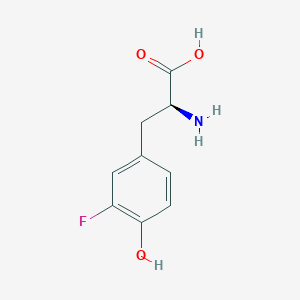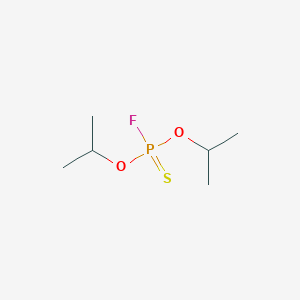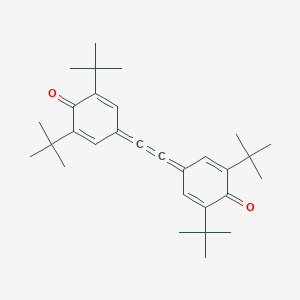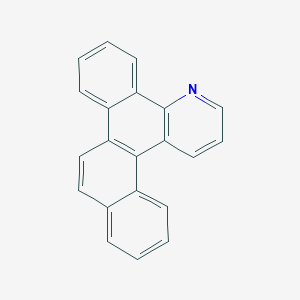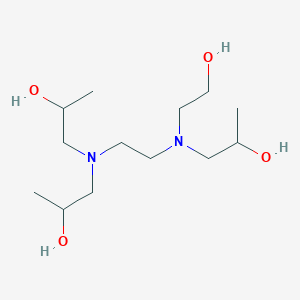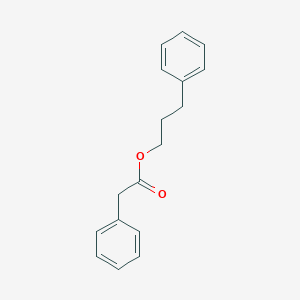
3-Phenylpropyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl phenylacetate is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an amino acid that is found in many proteins. This compound has been studied for its potential use in a variety of applications, including as a drug delivery agent and as a tool for studying the mechanisms of certain biological processes.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl phenylacetate is not fully understood. It is thought to act as a chiral auxiliary, controlling the stereochemistry of certain reactions. It may also interact with certain biological molecules, such as proteins and enzymes, to affect their activity.
Efectos Bioquímicos Y Fisiológicos
3-Phenylpropyl phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as the folding of certain proteins. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenylpropyl phenylacetate in lab experiments is its ability to control the stereochemistry of certain reactions. It is also a relatively stable compound that can be easily synthesized. One limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3-Phenylpropyl phenylacetate. One area of interest is in its potential use as a drug delivery agent, particularly for the delivery of drugs to the brain. It may also be studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease. Additionally, further research may be conducted to better understand its mechanism of action and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-Phenylpropyl phenylacetate can be achieved through several methods. One common method involves the reaction of phenylalanine with phenylacetic acid in the presence of a catalyst. Another method involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Aplicaciones Científicas De Investigación
3-Phenylpropyl phenylacetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in drug delivery, as this compound has been shown to be an effective carrier for certain drugs. It has also been studied as a tool for studying the mechanisms of certain biological processes, such as protein folding and enzyme activity.
Propiedades
Número CAS |
122-44-1 |
|---|---|
Nombre del producto |
3-Phenylpropyl phenylacetate |
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
3-phenylpropyl 2-phenylacetate |
InChI |
InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Clave InChI |
KBXZBPLAQDTVAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Otros números CAS |
122-44-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



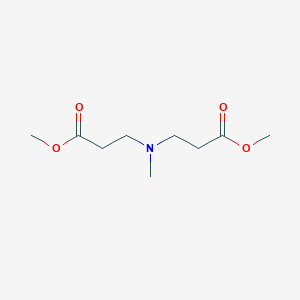
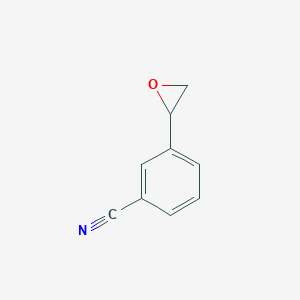
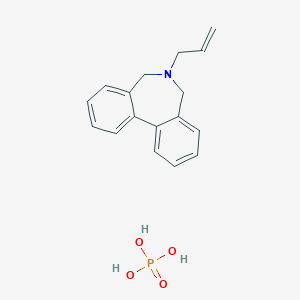
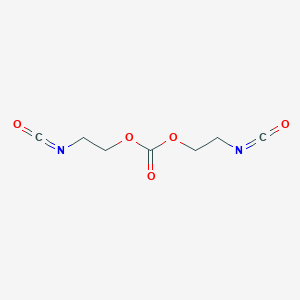
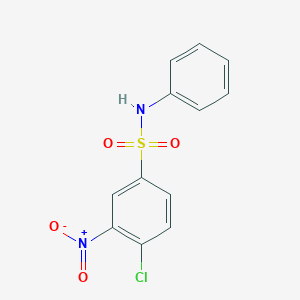
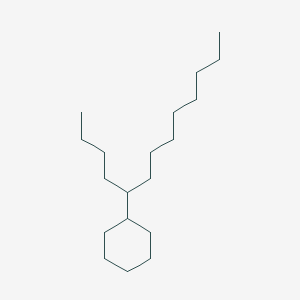
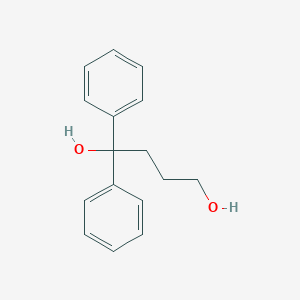
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
